1-(6-bromo-2H-indazol-3-yl)-5-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide
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Overview
Description
1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of indazole, pyrrolidine, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and aldehydes or ketones.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving appropriate amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the indazole and pyrrolidine moieties with the pyridine group using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1H-indazole: A simpler analog with similar core structure but lacking the pyrrolidine and pyridine groups.
1-(5-Bromo-1H-indazol-3-yl)ethanone: Another analog with a different substitution pattern on the indazole ring.
Uniqueness
1-(6-BROMO-1H-INDAZOL-3-YL)-5-OXO-N-[2-(PYRIDIN-4-YL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is unique due to its combination of indazole, pyrrolidine, and pyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18BrN5O2 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-pyridin-4-ylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18BrN5O2/c20-14-1-2-15-16(10-14)23-24-18(15)25-11-13(9-17(25)26)19(27)22-8-5-12-3-6-21-7-4-12/h1-4,6-7,10,13H,5,8-9,11H2,(H,22,27)(H,23,24) |
InChI Key |
ZVTPICDHTLONMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NCCC4=CC=NC=C4 |
Origin of Product |
United States |
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